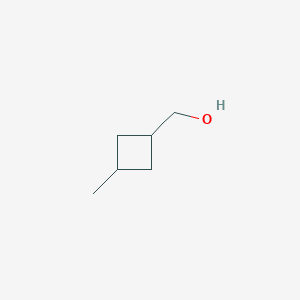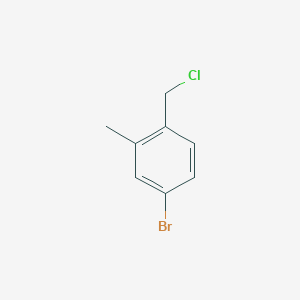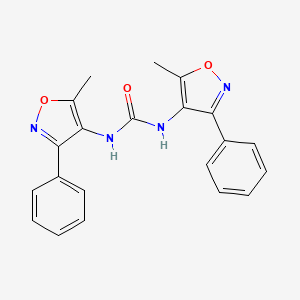
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Overview
Description
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol is an organic compound characterized by the presence of an aminomethyl group, a hydroxyl group, and two benzene rings
Mechanism of Action
Target of Action
For instance, some amines act as agonists for the A1 adenosine receptors (A1AR), which are widely distributed in the body and modulate numerous normal and pathological processes .
Mode of Action
Amines generally act as nucleophiles, reacting with electrophiles in biological systems . For example, amines can react with carbonyl groups in aldehydes and ketones to form imines .
Biochemical Pathways
For instance, they participate in the formation of Schiff bases, which are intermediates in many metabolic pathways .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
For example, the formation of imines can lead to changes in the structure and function of proteins .
Action Environment
The activity of amines can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be achieved through several methods. One common approach involves the alkylation of ammonia, where an alkyl halide reacts with ammonia to form a primary amine . Another method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines . Additionally, the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide, can be used to prepare primary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of nitriles and the Gabriel synthesis are often preferred due to their high yields and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions: A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding aldehydes or ketones . Reduction reactions can convert the compound into different amine derivatives . Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents and maintaining specific temperature and pH ranges .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield aldehydes or ketones, while reduction reactions produce various amine derivatives . Substitution reactions result in the formation of new functionalized compounds .
Scientific Research Applications
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, the compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development . Additionally, the compound finds applications in the industry as an intermediate in the synthesis of various chemicals and materials .
Comparison with Similar Compounds
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be compared with other similar compounds, such as primary, secondary, and tertiary amines . Primary amines have one alkyl or aryl group attached to the nitrogen atom, while secondary and tertiary amines have two and three groups, respectively . The presence of the hydroxyl group and the benzene rings in this compound distinguishes it from other amines and contributes to its unique chemical properties . Similar compounds include benzylamine, aniline, and phenethylamine .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJKPKXTLAZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)





![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)


